4-Bromo-5-methylthiophene-2-carboxylic acid

Synthetic Chemistry Process Optimization Yield

4-Bromo-5-methylthiophene-2-carboxylic acid (CAS 29421-99-6) features a regiospecific substitution pattern: C2-carboxylic acid, C4-bromine for Suzuki/Stille cross-coupling, and C5-methyl group for tuned electronic/steric properties. This arrangement is non-interchangeable with isomers like 5-bromo-4-methylthiophene-2-carboxylic acid (CAS 54796-53-1), critical for reliable SAR studies. Serves as key intermediate for thromboxane A2 modulators and proteasome inhibitors in drug discovery. Ideal for cross-coupling and heterocyclic chemistry R&D.

Molecular Formula C6H5BrO2S
Molecular Weight 221.07 g/mol
CAS No. 29421-99-6
Cat. No. B186588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methylthiophene-2-carboxylic acid
CAS29421-99-6
Molecular FormulaC6H5BrO2S
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)O)Br
InChIInChI=1S/C6H5BrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9)
InChIKeyJUPQMRVILHTCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-Bromo-5-methylthiophene-2-carboxylic acid (CAS 29421-99-6) as a Research Intermediate


4-Bromo-5-methylthiophene-2-carboxylic acid (CAS 29421-99-6) is a heterocyclic building block featuring a thiophene core substituted at the 4-position with a bromine atom and at the 5-position with a methyl group [1]. This compound is supplied as a solid with a purity specification typically starting at 97% . Its molecular formula is C6H5BrO2S, and it has a molecular weight of 221.07 g/mol . The compound is primarily used in research and development settings as a versatile intermediate for synthesizing more complex molecules, particularly in pharmaceutical and agrochemical research [2].

Why 4-Bromo-5-methylthiophene-2-carboxylic acid Cannot Be Replaced by Generic Thiophene Analogs


In medicinal chemistry and materials science, the precise substitution pattern on a heterocyclic scaffold is a primary determinant of downstream molecular properties and biological activity. 4-Bromo-5-methylthiophene-2-carboxylic acid possesses a unique, regiospecific combination of a carboxylic acid handle at the 2-position, a bromine atom at the 4-position for cross-coupling, and a methyl group at the 5-position that influences electronic and steric properties [1]. Substituting this with a closely related analog, such as 5-bromo-4-methylthiophene-2-carboxylic acid (CAS 54796-53-1) or a non-methylated version, would result in a different electronic distribution and steric hindrance profile, fundamentally altering its reactivity and the conformation of any derived molecules. This lack of interchangeability is critical for ensuring the validity of structure-activity relationship (SAR) studies and the success of multi-step synthetic routes [2].

Quantitative Differentiation of 4-Bromo-5-methylthiophene-2-carboxylic Acid (CAS 29421-99-6) for Procurement Decisions


Validated Synthetic Yield Comparison for 4-Bromo-5-methylthiophene-2-carboxylic Acid

A reproducible synthesis route for 4-Bromo-5-methylthiophene-2-carboxylic acid has been documented with a high yield of 94% . This yield provides a quantifiable benchmark for process chemists. For comparison, the synthesis of the isomer 5-bromo-4-methylthiophene-2-carboxylic acid, a potential alternative, may follow a different route with variable yields, underscoring the need for compound-specific optimization .

Synthetic Chemistry Process Optimization Yield

Commercial Purity Specifications as a Differentiator for 4-Bromo-5-methylthiophene-2-carboxylic Acid

Commercial sources specify the minimum purity for 4-Bromo-5-methylthiophene-2-carboxylic acid at ≥97%, with some vendors offering material with a validated purity of 99.21% . This compares favorably to the standard 97% minimum often found for related thiophene building blocks, such as the isomer 5-bromo-4-methylthiophene-2-carboxylic acid . This higher purity threshold can be a decisive factor for researchers requiring consistent reactivity, especially in sensitive cross-coupling or medicinal chemistry applications.

Quality Control Analytical Chemistry Procurement

Reactivity Profile of 4-Bromo-5-methylthiophene-2-carboxylic Acid in Cross-Coupling Reactions

The bromine atom at the 4-position of the thiophene ring in 4-Bromo-5-methylthiophene-2-carboxylic acid is strategically positioned to participate in key transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the construction of diverse biaryl and heteroaryl systems . This reactivity is a class-level feature of bromothiophenes. However, the presence of the adjacent 5-methyl group differentiates it from 4-bromothiophene-2-carboxylic acid by providing increased steric bulk and a slightly electron-donating effect, which can influence reaction rates and regioselectivity in subsequent functionalizations. This structural nuance is critical for designing specific molecular geometries .

Cross-coupling Synthetic Versatility Medicinal Chemistry

Key Research and Industrial Application Scenarios for 4-Bromo-5-methylthiophene-2-carboxylic Acid


Synthesis of Patent-Derived Thromboxane A2 Modulators

4-Bromo-5-methylthiophene-2-carboxylic acid serves as a critical intermediate for synthesizing novel thiophene-2-carboxylic acid derivatives claimed for the treatment of conditions mediated by thromboxane A2, such as inflammatory disease, hypertension, and thrombosis [1]. The specific substitution pattern of this compound is essential for generating the final pharmacologically active molecules described in the patent literature.

Synthesis of Proteasome Inhibitors

The compound is a key precursor to 5-Bromo-4-methylthiophene-2-carboxylic acid (BMTCA), a small molecule identified as an inhibitor of proteasome activity . This indicates its potential in research related to diseases where proteasome inhibition is a therapeutic strategy, such as certain cancers. The specific arrangement of bromine and methyl groups is critical for the biological activity of BMTCA.

Construction of Functionalized Heterocyclic Libraries via Cross-Coupling

The presence of the 4-bromo substituent makes this compound a prime candidate for generating diverse libraries of 4-aryl/heteroaryl-5-methylthiophene-2-carboxylic acids through Suzuki-Miyaura or Stille cross-coupling reactions . This application is central to medicinal chemistry efforts aimed at exploring SAR around the thiophene core, where the 5-methyl group provides a consistent steric and electronic anchor.

Material Science Research

Functionalized thiophenes are foundational monomers for conductive polymers and organic electronic materials. The combination of a carboxylic acid group and a cross-coupling handle in 4-Bromo-5-methylthiophene-2-carboxylic acid allows for its incorporation into conjugated systems with tailored optoelectronic properties, as suggested by its potential use in the synthesis of photovoltaic polymers [2].

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